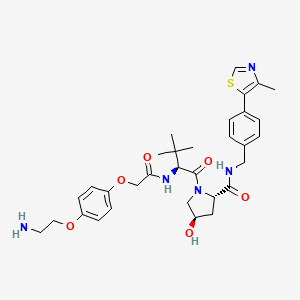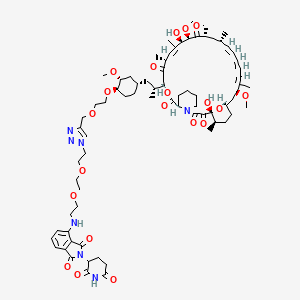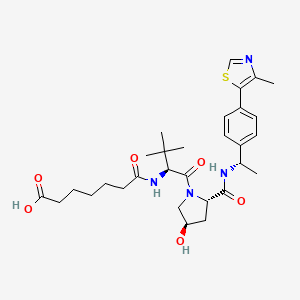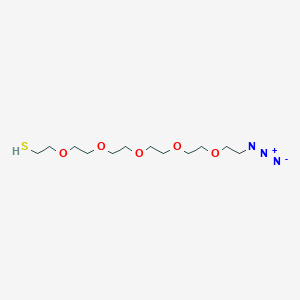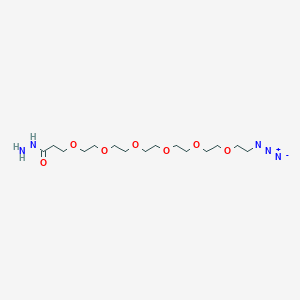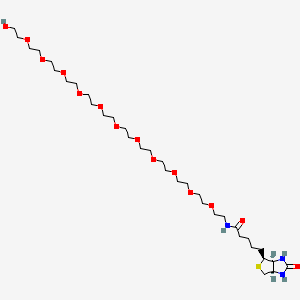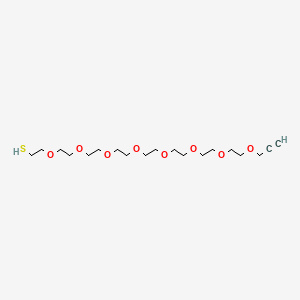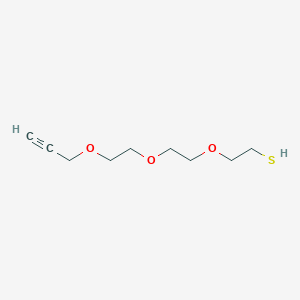
Propargyl-PEG3-SH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG3-SH is a compound that serves as a polyethylene glycol (PEG)-based linker for proteolysis-targeting chimeras (PROTACs). It plays a crucial role in forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This compound contains a propargyl group and a thiol group, making it highly versatile for various chemical reactions, particularly in click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-SH typically involves the modification of commercially available polyethylene glycol (PEG) derivatives. One common method includes the nucleophilic substitution of the hydroxyl group in propargyl alcohols to introduce the propargyl moiety . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified through techniques such as chromatography and crystallization to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG3-SH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.
Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Electrophiles: React with the thiol group in nucleophilic substitution reactions.
Solvents: Common solvents include DMF and dichloromethane (DCM).
Major Products Formed
Triazole Derivatives: Formed from CuAAC reactions.
Thioether Compounds: Resulting from nucleophilic substitution reactions involving the thiol group.
Aplicaciones Científicas De Investigación
Propargyl-PEG3-SH has a wide range of applications in scientific research, including:
Mecanismo De Acción
Propargyl-PEG3-SH exerts its effects through the formation of PROTAC molecules. These molecules consist of two ligands linked by this compound: one ligand targets an E3 ubiquitin ligase, and the other targets a specific protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG3-acid: Contains a carboxylic acid group instead of a thiol group.
Propargyl-PEG4-acid: Similar structure but with an additional ethylene glycol unit.
Propargyl-N-hydroxysuccinimidyl ester: Contains an ester group for bioconjugation.
Uniqueness
Propargyl-PEG3-SH is unique due to its combination of a propargyl group and a thiol group, which provides versatility in chemical reactions and applications. Its role as a linker in PROTACs makes it particularly valuable for targeted protein degradation, a feature not commonly found in other similar compounds .
Propiedades
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-2-3-10-4-5-11-6-7-12-8-9-13/h1,13H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLQMMQFEBUDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
